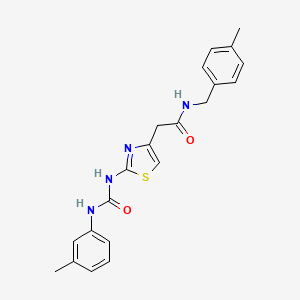

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-6-8-16(9-7-14)12-22-19(26)11-18-13-28-21(24-18)25-20(27)23-17-5-3-4-15(2)10-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUFNKOCHPHICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

Final Coupling: The intermediate is coupled with 4-methylbenzylamine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amines.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Used in the synthesis of polymers and advanced materials due to its structural properties.

Biology and Medicine:

Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biochemical Research: Used as a probe to study enzyme interactions and protein binding.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage allow it to form hydrogen bonds and π-π interactions, stabilizing its binding to the target. This can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a urea-functionalized thiazole and a 4-methylbenzyl-acetamide group. Below is a comparison with structurally related compounds from the literature:

Key Observations :

Thiazole vs. Thioxothiazolidine Cores : The thioxothiazolidine derivatives (e.g., ) exhibit urease inhibition due to their sulfur-rich scaffolds, whereas thiazole-based compounds (e.g., 107b in ) prioritize antimicrobial activity . The target compound’s thiazole-urea hybrid may synergize both properties.

Ureido Functionalization: The urea group introduces hydrogen-bonding capability, which could enhance target binding compared to simpler acetamides (e.g., 107b) .

Synthetic Routes: Thiazole-urea derivatives are typically synthesized via cyclocondensation of thioureas with α-haloacetates or through post-functionalization of pre-formed thiazoles (e.g., AlCl₃-mediated coupling in ) . The target compound’s synthesis likely involves coupling a 2-amino-thiazole intermediate with m-tolyl isocyanate, followed by acetamide formation, as inferred from methods in and .

Physicochemical Properties

- Melting Points: Urea-containing derivatives (e.g., ’s quinazolinone-thioacetamides) exhibit higher melting points (170–315°C) due to strong intermolecular hydrogen bonding, a trait likely shared by the target compound .

- Spectral Data : IR and NMR spectra of related compounds (e.g., and ) confirm characteristic peaks for acetamide C=O (~1650–1700 cm⁻¹) and urea N-H (~3200–3300 cm⁻¹) groups, which would align with the target compound’s spectral profile .

Biological Activity

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 306.39 g/mol

- SMILES Notation : CC(C)C(=O)N(C1=NC(=CS1)C(=O)N(C2=CC=C(C=C2)C)C)C

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 306.39 g/mol |

| SMILES | CC(C)C(=O)N(C1=NC(=CS1)C(=O)N(C2=CC=C(C=C2)C)C) |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activity. The thiazole ring structure is known for its ability to interact with microbial enzymes, potentially inhibiting their function.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of thiazole derivatives against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may also possess anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Experimental Findings

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound showed an IC50 value of approximately 25 µM, indicating its potency in modulating inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Binding : It may bind to receptors involved in inflammation, thereby modulating cytokine release.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits bacterial cell wall synthesis enzymes |

| Receptor Binding | Modulates inflammatory cytokine release |

Scientific Research Applications

Research indicates that compounds containing thiazole and ureido groups exhibit significant biological activities:

- Antimicrobial Activity : The compound may show antibacterial properties similar to other thiazole derivatives, which have been documented to possess antimicrobial effects.

- Antitumor Potential : Thiazole-containing compounds are often explored for their antitumor activities due to their ability to interact with cellular pathways involved in cancer progression.

- Enzyme Inhibition : The unique combination of functional groups allows for potential inhibition of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide:

Q & A

Basic: What are the recommended synthetic routes for N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .

- Step 2 : Ureido functionalization by reacting the intermediate with m-tolyl isocyanate under inert conditions (e.g., dry THF, nitrogen atmosphere) .

- Optimization : Key parameters include solvent choice (toluene/water mixtures for phase-transfer reactions), temperature control (reflux for 5–7 hours), and catalyst selection (e.g., NaN₃ for azide incorporation). Monitoring via TLC (hexane:ethyl acetate = 9:1) ensures reaction completion .

Basic: What analytical methods are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., m-tolyl protons at δ 6.8–7.2 ppm) and acetamide carbonyl signals (~δ 170 ppm) .

- Infrared Spectroscopy (IR) : Detect urea N–H stretches (~3300 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Basic: How should researchers evaluate the compound’s preliminary biological activity?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .

- Dose-response curves : Use 10–100 µM concentrations, with triplicate measurements to assess reproducibility .

- Controls : Include standard agents (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial activity) .

Advanced: How can structural modifications enhance bioactivity, and what SAR insights exist for this scaffold?

- Substituent effects : Replace the m-tolyl group with electron-withdrawing groups (e.g., -NO₂) to improve antimicrobial potency or introduce hydrophilic moieties (e.g., -OH) to enhance solubility .

- Thiazole core modifications : Substitute the thiazole sulfur with oxygen (oxazole) to alter pharmacokinetics .

- Data-driven SAR : Compare IC₅₀ values of derivatives to identify critical functional groups (e.g., ureido linkage’s role in DNA intercalation) .

Advanced: How can conflicting bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified HeLa), culture conditions (10% FBS, 37°C), and endpoint measurements (e.g., luminescence vs. absorbance) .

- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit growth; validate solvent compatibility .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and minimize false positives .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for thiazole cyclization efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

- Byproduct analysis : LC-MS identifies common impurities (e.g., unreacted isocyanate), guiding reaction time adjustments .

Advanced: What in vivo models are suitable for validating therapeutic potential?

- Xenograft models : Administer 10–50 mg/kg (oral or IP) in immunodeficient mice with human tumor grafts; monitor tumor volume weekly .

- Toxicokinetics : Assess plasma half-life (LC-MS/MS), liver enzyme levels (ALT/AST), and renal clearance .

- Dosing regimen : Optimize using pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF) .

- Waste disposal : Neutralize acidic/byproduct streams before aqueous disposal .

Advanced: How can computational methods predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or topoisomerase II .

- MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .

- Pharmacophore mapping : Identify critical hydrogen bonds (e.g., urea with Asp831 in EGFR) .

Advanced: What analytical techniques quantify the compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.